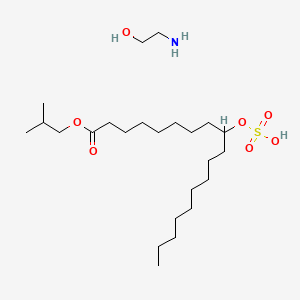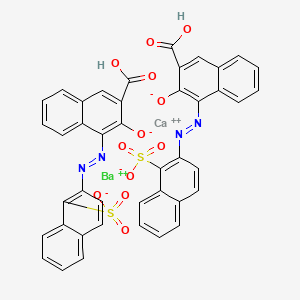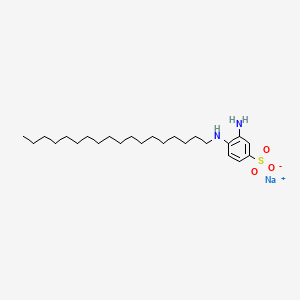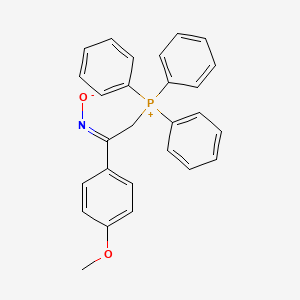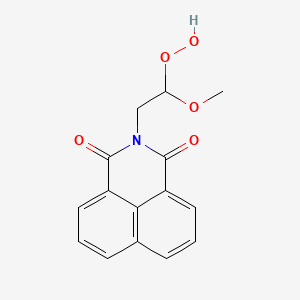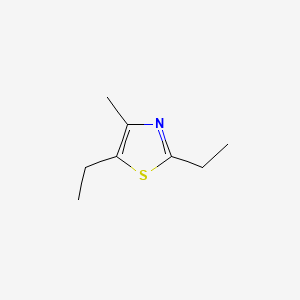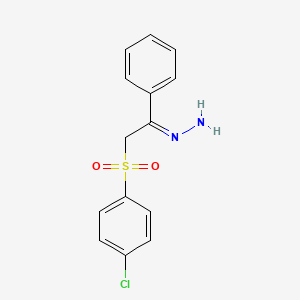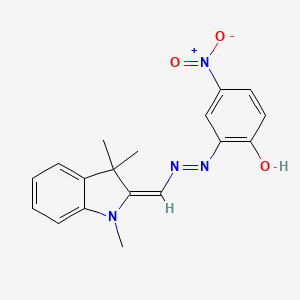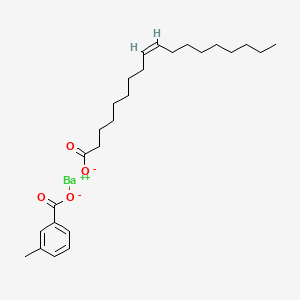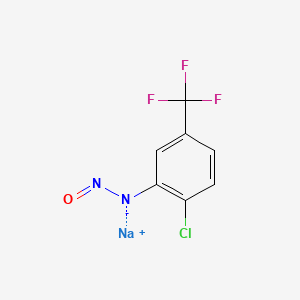
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H3ClF3N2NaO It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is used in various scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide involves its interaction with molecular targets through its nitroso and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a nitroso group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms and a pyridine ring.
2-Chloro-5-(trifluoromethyl)aniline: Precursor in the synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
CAS No. |
85650-47-1 |
|---|---|
Molecular Formula |
C7H3ClF3N2NaO |
Molecular Weight |
246.55 g/mol |
IUPAC Name |
sodium;[2-chloro-5-(trifluoromethyl)phenyl]-nitrosoazanide |
InChI |
InChI=1S/C7H4ClF3N2O.Na/c8-5-2-1-4(7(9,10)11)3-6(5)12-13-14;/h1-3H,(H,12,14);/q;+1/p-1 |
InChI Key |
IOJJSIUKDSOLCZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N-]N=O)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



